molecular formula C13H9IN2O B2411468 2-(4-Iodophenyl)-1,3-benzoxazol-5-amine CAS No. 293738-19-9

2-(4-Iodophenyl)-1,3-benzoxazol-5-amine

Cat. No. B2411468
CAS RN: 293738-19-9
M. Wt: 336.132
InChI Key: GPJLCZLHZBJOCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall yield .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include details about the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

  • Synthesis and Antimicrobial Activities : Research on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives has been conducted. These derivatives include compounds like 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, showing potential in the study of antimicrobial properties (Bektaş et al., 2007).

  • Structural Analysis and Coordination Compounds : A novel compound, [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine, was synthesized and analyzed for its potential in forming coordination compounds, which could be relevant for applications in chemical synthesis and materials science (Téllez et al., 2013).

  • Metal-Free Route to 2-Aminobenzoxazoles : A study demonstrated a metal-free method for the oxidative amination of benzoxazoles, providing an environmentally friendly approach to forming C-N bonds. This methodology can be applied to synthesize therapeutically active benzoxazoles (Lamani & Prabhu, 2011).

  • Evaluation as Anticancer Agents : Novel 2-(4-aminophenyl)benzothiazoles have been studied for their antitumor properties, indicating the potential of related benzoxazole derivatives in cancer research (Bradshaw et al., 2002).

  • Polymer Synthesis and Properties : The synthesis of novel aromatic poly(ether-imide) with benzazole pendent groups has been explored. This research is significant for the development of high-performance polymers with potential applications in various industries (Toiserkani, 2011).

  • Electrochemically Initiated Oxidative Amination : An electrochemical approach to the coupling of benzoxazoles and amines was developed, offering a more sustainable and efficient method for synthesizing 2-aminobenzoxazoles (Gao et al., 2014).

Mechanism of Action

Target of Action

A related compound, 2,5-dimethoxy-4-iodoamphetamine (doi), has been found to have a high affinity for the 5-ht2a, 5-ht2b, and 5-ht2c receptors .

Mode of Action

Doi, a related compound, acts as an agonist at the 5-ht2a receptor . This suggests that 2-(4-Iodophenyl)-1,3-benzoxazol-5-amine might interact with its targets in a similar manner, leading to changes in cellular activity.

Biochemical Pathways

The related compound doi is known to affect learning and memory in animals , suggesting that 2-(4-Iodophenyl)-1,3-benzoxazol-5-amine might influence similar pathways.

Pharmacokinetics

A study on a related compound, apixaban, mentions that it has good bioavailability and a rapid onset and offset of action . This might suggest similar ADME properties for 2-(4-Iodophenyl)-1,3-benzoxazol-5-amine.

Result of Action

The related compound doi has been found to produce an anxiolytic-like profile in animal models , suggesting that 2-(4-Iodophenyl)-1,3-benzoxazol-5-amine might have similar effects.

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are often used as a source of this information .

Future Directions

This involves a discussion of unanswered questions about the compound and suggestions for future research .

properties

IUPAC Name

2-(4-iodophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJLCZLHZBJOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodophenyl)-1,3-benzoxazol-5-amine

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